molecular formula C25H28N2O2 B11570998 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11570998
M. Wt: 388.5 g/mol
InChI Key: CIXDGGFTDWCMLK-UHFFFAOYSA-N
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Description

2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining an indole moiety with a cyclohexanecarbonyl group and a dimethylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Cyclohexanecarbonyl Group Attachment: The cyclohexanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanecarbonyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the intermediate product with 2,4-dimethylaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. The indole moiety is known for its presence in many biologically active compounds, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The combination of the indole and acetamide groups may confer unique pharmacological properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its complex structure may allow for the creation of materials with unique mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety, in particular, is known to interact with serotonin receptors, which could be a potential pathway for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N-phenylacetamide: Similar structure but lacks the cyclohexanecarbonyl group.

    N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the cyclohexanecarbonyl group.

    2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)acetamide: Similar structure but lacks the dimethylphenyl group.

Uniqueness

The uniqueness of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide lies in its combination of the indole moiety with both a cyclohexanecarbonyl group and a dimethylphenylacetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O2/c1-17-12-13-22(18(2)14-17)26-24(28)16-27-15-21(20-10-6-7-11-23(20)27)25(29)19-8-4-3-5-9-19/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28)

InChI Key

CIXDGGFTDWCMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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